N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide
CAS No.:
Cat. No.: VC0741950
Molecular Formula: C13H10BrNO4S
Molecular Weight: 356.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrNO4S |
|---|---|
| Molecular Weight | 356.19 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide |
| Standard InChI | InChI=1S/C13H10BrNO4S/c14-9-2-1-3-11(6-9)20(16,17)15-10-4-5-12-13(7-10)19-8-18-12/h1-7,15H,8H2 |
| Standard InChI Key | LGCMOODYEMEYTG-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
Introduction
N-(1,3-Benzodioxol-5-yl)-3-bromobenzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a benzodioxole ring and a brominated benzenesulfonamide moiety. The compound's CAS number is 851414-50-1, and its molecular formula is C13H10BrNO4S, with a molecular weight of approximately 356.19 g/mol .
Synthesis Methods
While specific synthesis methods for N-(1,3-Benzodioxol-5-yl)-3-bromobenzenesulfonamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the sulfonamide bond through the reaction of a sulfonyl chloride with an amine, followed by the incorporation of the benzodioxole moiety.
Interaction Studies and Mechanism of Action
Interaction studies for compounds like N-(1,3-Benzodioxol-5-yl)-3-bromobenzenesulfonamide typically involve assessing their binding affinity to biological targets such as enzymes or receptors. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the compound's mechanism of action and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume